molecular formula C7H10N2O3S B14583661 Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate CAS No. 61076-72-0

Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate

Cat. No.: B14583661
CAS No.: 61076-72-0
M. Wt: 202.23 g/mol
InChI Key: HFRHPKHBHWOTBI-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an acetyl group and a thiol group. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups and the presence of both sulfur and nitrogen atoms within the ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

61076-72-0

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate

InChI

InChI=1S/C7H10N2O3S/c1-5(10)8-3-4-9(6(8)13)7(11)12-2/h3-4H2,1-2H3

InChI Key

HFRHPKHBHWOTBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(C1=S)C(=O)OC

Origin of Product

United States

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